3CL Protease Inhibitory Potency of 8H-Indeno[1,2-d]thiazole Analogues: Class-Level SAR Informing Procurement of CAS 868676-61-3
While direct inhibitory data for CAS 868676-61-3 are not publicly reported, the 8H-indeno[1,2-d]thiazole chemotype has demonstrated confirmed activity against SARS-CoV-2 3CL protease [1]. The most potent analogue reported in this series, compound 7a (6-methoxy substituent on the phenyl ring), exhibited an IC50 of 1.28 ± 0.17 μM [1]. By contrast, compound 4, bearing a 5-methoxy substituent, showed approximately five-fold weaker potency, indicating that substitution position on the aryl ring critically modulates activity [1]. The phenylsulfonyl-propanamide side chain in CAS 868676-61-3 represents a distinct pharmacophoric arrangement relative to these methoxy-phenyl derivatives, and its potency may differ accordingly.
| Evidence Dimension | SARS-CoV-2 3CLpro inhibition IC50 |
|---|---|
| Target Compound Data | No direct IC50 data available for CAS 868676-61-3 |
| Comparator Or Baseline | Compound 7a (6-methoxy-8H-indeno[1,2-d]thiazole derivative): IC50 = 1.28 ± 0.17 μM; Compound 4 (5-methoxy derivative): approximately 5-fold weaker |
| Quantified Difference | Not quantifiable for the specific target compound; class-level SAR indicates that substituent identity and position can alter potency by ≥5-fold within the series |
| Conditions | Biochemical FRET-based assay against recombinant SARS-CoV-2 3CLpro [1] |
Why This Matters
This establishes that the 8H-indeno[1,2-d]thiazole core is a validated 3CLpro inhibitory scaffold, and procurement of CAS 868676-61-3 enables SAR expansion around the phenylsulfonyl-propanamide motif, which is structurally distinct from the reported methoxy-phenyl series.
- [1] Wu, J., Feng, B., Gao, L.-X., Zhang, C., Li, J., Xiang, D.-J., Zang, Y., & Wang, W.-L. (2022). Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. Molecules, 27(10), 3359. View Source
